
1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-2-one and pyrrolidine-2,5-dione are both important heterocyclic compounds. Azetidin-2-one, also known as β-lactam, is a four-membered cyclic amine . Pyrrolidine-2,5-dione, on the other hand, is a five-membered ring compound .
Synthesis Analysis
Azetidin-2-one derivatives have been synthesized using various methods, including the β-lactam synthon method, which is used for the synthesis of amino acids, alkaloids, and toxoids . Pyrrolidine-2,5-dione derivatives have also been synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione has been studied, with bond lengths and angles found to be within normal ranges . The structure of azetidin-2-one derivatives can vary depending on the position of the spiro carbon .Chemical Reactions Analysis
Azetidin-2-one and pyrrolidine-2,5-dione derivatives have been used in various chemical reactions. For instance, azetidin-2-one derivatives have been used as building blocks in the synthesis of amino acids, alkaloids, and toxoids .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors, including their structure and the presence of heteroatoms .Applications De Recherche Scientifique
Facile Synthesis of N-Acylated Pyrrolin-2-ones
Pyrrolidine-2,4-diones, which share structural similarities with the compound , have been explored in research for their potential as dipeptide analogues. A study by Hosseini et al. (2006) presents a facile synthesis method for N-acylated, O-alkylated pyrrolin-2-ones, achieving high yield and excellent enantiopurity. These compounds are suggested to adopt a linear, extended conformation, which could be of interest in the design of peptidomimetics or drug discovery efforts (Hosseini, Kringelum, Murray, & Tønder, 2006).
Hydrolytic Cleavage of Pyrrol-2-yl Azetidin-2-ones
The hydrolytic cleavage of azetidin-2-ones with a pyrrol-2-yl substituent has been investigated by Upadhyaya and Mehrotra (1988), leading to a unique fragmentation pathway of the β-lactam ring. This reaction yields various products, including diphenylacetic acid and 2-iminomethylpyrroles, with product distribution dependent on temperature. This research could provide insights into the reactivity and potential applications of related azetidinone derivatives in synthetic chemistry (Upadhyaya & Mehrotra, 1988).
Antidepressant and Nootropic Potential of Azetidinones
A study by Thomas et al. (2016) on the synthesis and biological evaluation of azetidinones derived from isonicotinyl hydrazone demonstrates the potential of these compounds in pharmacology. Specifically, certain azetidinone derivatives exhibited significant antidepressant and nootropic activities in animal models, suggesting a promising avenue for the development of new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities
Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] via 1,3-dipolar cycloaddition reactions, which included structures similar to the compound of interest. These compounds were evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, with several exhibiting activities comparable to established standard drugs. This highlights the potential of such compounds in contributing to the development of new treatments for infectious diseases (Haddad et al., 2015).
Mécanisme D'action
The mechanism of action of these compounds can vary depending on their structure and the target molecule. The inherent rigidity of spirocyclic compounds, such as azetidin-2-one, can decrease the conformational entropy penalty during interaction with a potential bioactive spiro compound and its putative molecular target .
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(2,2-diphenylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-19-11-12-20(26)24(19)15-16-13-23(14-16)22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,21H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSSEDNKYAVOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2756715.png)

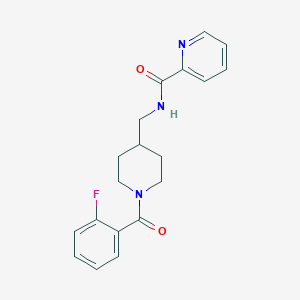
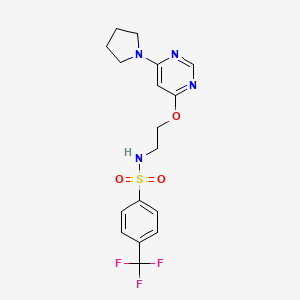
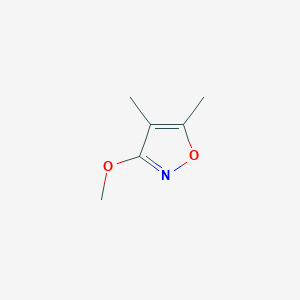
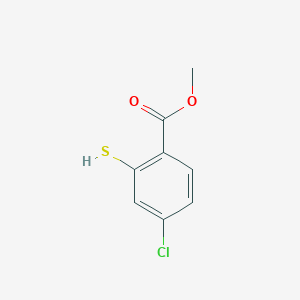

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2756729.png)
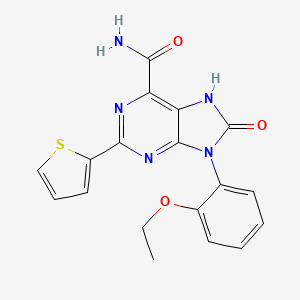

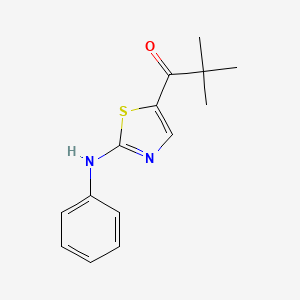

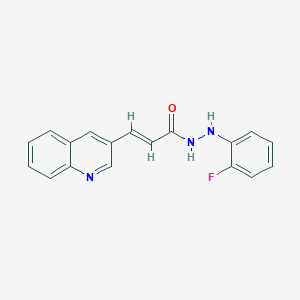
![N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756737.png)